Phomactin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

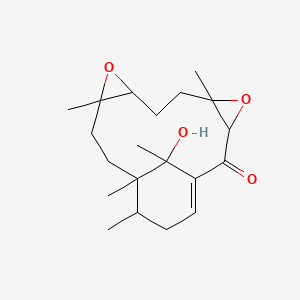

Phomactin F is a natural product found in Phoma with data available.

Aplicaciones Científicas De Investigación

Platelet-Activating Factor Receptor Antagonism

Phomactin F exhibits notable activity as a PAF antagonist, which is crucial for its potential therapeutic applications. PAF is involved in various pathological processes, including inflammation and cancer progression. By inhibiting PAF-induced platelet aggregation, this compound may serve as a candidate for treating conditions such as asthma, sepsis, and cancer .

Inhibition of Tumor Cell Repopulation

Recent studies have demonstrated that this compound can significantly inhibit the repopulation of tumor cells following gamma radiation therapy. In vitro assays showed that this compound achieved approximately 77% inhibition of tumor cell repopulation in murine lung carcinoma cells (TC-1), indicating its potential as an adjuvant in cancer therapies .

Chemical Synthesis and Structural Studies

This compound's complex structure has prompted extensive research into its chemical synthesis. The compound features a bicyclo[9.3.1]pentadecane core with multiple oxidative modifications. Research efforts have focused on developing efficient synthetic routes to produce this compound and its congeners for further biological evaluation .

Table 1: Summary of Phomactins' Biological Activities

| Compound | IC50 (μM) | % Inhibition of Tumor Cell Repopulation |

|---|---|---|

| Phomactin A | 3.8 | 55 ± 11 |

| This compound | 2.7 | 77 ± 3 |

| Phomactin R | 2.5 | 83 ± 7 |

| Phomactin S | 2.8 | 68 ± 2 |

| WEB 2170 | 3.2 | 71 ± 2 |

Therapeutic Potential and Case Studies

Cancer Therapy

this compound's role as a PAFR antagonist suggests its utility in combination therapies for cancer treatment. Studies indicate that when used alongside radiation or chemotherapy, it can enhance the efficacy of these treatments by preventing tumor cell repopulation .

Biosynthesis Insights

Recent research has identified the gene cluster responsible for the biosynthesis of phomactins in Phoma sp., which may facilitate the development of synthetic biology approaches for large-scale production of these compounds . Understanding the biosynthetic pathway opens avenues for genetic engineering to enhance yield and modify structures for improved efficacy.

Propiedades

Fórmula molecular |

C20H30O4 |

|---|---|

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

17-hydroxy-5,10,13,14,17-pentamethyl-4,9-dioxatetracyclo[11.3.1.03,5.08,10]heptadec-1(16)-en-2-one |

InChI |

InChI=1S/C20H30O4/c1-12-6-7-13-15(21)16-19(4,24-16)9-8-14-18(3,23-14)11-10-17(12,2)20(13,5)22/h7,12,14,16,22H,6,8-11H2,1-5H3 |

Clave InChI |

UTBSUBYHIWUOSH-UHFFFAOYSA-N |

SMILES canónico |

CC1CC=C2C(=O)C3C(O3)(CCC4C(O4)(CCC1(C2(C)O)C)C)C |

Sinónimos |

phomactin F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.